molecular formula C14H19N3O3 B2654419 N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide CAS No. 2380069-73-6

N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide

Cat. No.: B2654419
CAS No.: 2380069-73-6
M. Wt: 277.324
InChI Key: BMKDUBRCNPGUFP-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyridine moiety, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidine derivatives.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine intermediate.

    Incorporation of the Oxolane Ring: The oxolane ring can be attached through alkylation reactions, where an oxolane derivative reacts with the azetidine-pyridine intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxolan-2-yl)methyl]-3-(pyridin-3-yloxy)azetidine-1-carboxamide
  • N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yloxy)azetidine-1-carboxamide
  • N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-sulfonamide

Uniqueness

N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(16-8-12-2-1-7-19-12)17-9-13(10-17)20-11-3-5-15-6-4-11/h3-6,12-13H,1-2,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDUBRCNPGUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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